

JNJ-47965567: A New Generation P2X7 Inhibitor with Superior Preclinical Profile

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Compound of Interest

Compound Name: JNJ-47965567

Cat. No.: B15586329

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JNJ-47965567, a novel, centrally permeable antagonist of the P2X7 receptor, demonstrates significant advantages over previous inhibitors in terms of potency, species cross-reactivity, and brain penetration. These characteristics position it as a valuable tool for investigating the role of the P2X7 receptor in central nervous system (CNS) disorders and as a promising scaffold for the development of new therapeutics.

The P2X7 receptor, an ATP-gated ion channel, is a key player in neuroinflammation and has been implicated in a range of neurological and psychiatric conditions.[1][2] Its activation on immune cells, particularly microglia in the CNS, triggers the assembly of the NLRP3 inflammasome, leading to the maturation and release of pro-inflammatory cytokines like interleukin-1 β (IL-1 β). [1] This has made the P2X7 receptor an attractive target for drug development. However, the translation of preclinical findings has been hampered by the poor pharmacokinetic properties and species-specific activity of earlier P2X7 inhibitors.

Enhanced Potency and Cross-Species Activity

A significant hurdle in the development of P2X7-targeting drugs has been the lack of antagonists with comparable high affinity for both human and rodent receptors, which is crucial for the validation of therapeutic hypotheses in animal models.[3] **JNJ-47965567** effectively addresses this limitation. It exhibits high-affinity binding to both human and rat P2X7 receptors, with pKi values of 7.9 and 8.7, respectively.[4] This favorable profile allows for more reliable translation of preclinical data from rat models to human clinical scenarios.

In comparative studies, **JNJ-47965567** has shown a potent inhibitory profile, comparable or superior to earlier compounds. For instance, in a radioligand binding assay, its affinity for the human P2X7 receptor was similar to A-804598 and higher than A-438079.[3]

Compound	Human P2X7 Affinity (pKi)	Rat P2X7 Affinity (pKi)	Human P2X7 Potency (pIC50)
JNJ-47965567	7.9 ± 0.07[3][5]	8.7 ± 0.07[3][4]	8.3[6][7]
A-804598	8.0 ± 0.04[3]	8.8 ± 0.06[3]	-
AZ-10606120	8.5 ± 0.08[3]	8.0 ± 0.08[3]	-
A-438079	7.1 ± 0.08[3]	6.7 ± 0.1[3]	-

Table 1: Comparative Affinity and Potency of P2X7 Receptor Antagonists. Data are presented as mean ± SEM. pKi values were determined by radioligand binding assays, and pIC50 values were determined by functional assays measuring inhibition of agonist-induced responses.[3][5][6][7]

Superior Selectivity and Central Nervous System Penetration

JNJ-47965567 demonstrates high selectivity for the P2X7 receptor. When tested against a panel of other receptors, ion channels, and transporters, no significant off-target activity was observed at a concentration of 1 µM.[3] This high degree of selectivity is crucial for minimizing potential side effects and ensuring that the observed pharmacological effects are directly attributable to P2X7 inhibition.

A key advantage of **JNJ-47965567** is its ability to penetrate the blood-brain barrier, a critical feature for targeting CNS disorders.[6][7][8] This allows for the direct investigation of the central roles of the P2X7 receptor in animal models of neuropsychiatric and neurodegenerative diseases.[5] In vivo studies have confirmed target engagement in the rat brain, with a brain EC50 of 78 ± 19 ng·mL⁻¹. [3][5] This central permeability is a significant improvement over many earlier P2X7 inhibitors, which were often limited by poor brain penetration.

Functional Efficacy in Preclinical Models

The functional consequences of **JNJ-47965567**'s potent and selective P2X7 antagonism have been demonstrated in various in vitro and in vivo models. It effectively blocks the release of IL-1 β from human whole blood, human monocytes, and rat primary microglia in a concentration-dependent manner.[\[3\]](#)[\[4\]](#)[\[5\]](#)

System	JNJ-47965567 Potency (pIC50)
Human Whole Blood (IL-1 β release)	6.7 \pm 0.07 [3] [4] [5]
Human Monocytes (IL-1 β release)	7.5 \pm 0.07 [3] [4] [5]
Rat Microglia (IL-1 β release)	7.1 \pm 0.1 [3] [4] [5]
Rat Astrocytes (Calcium flux)	7.5 \pm 0.4 [3]

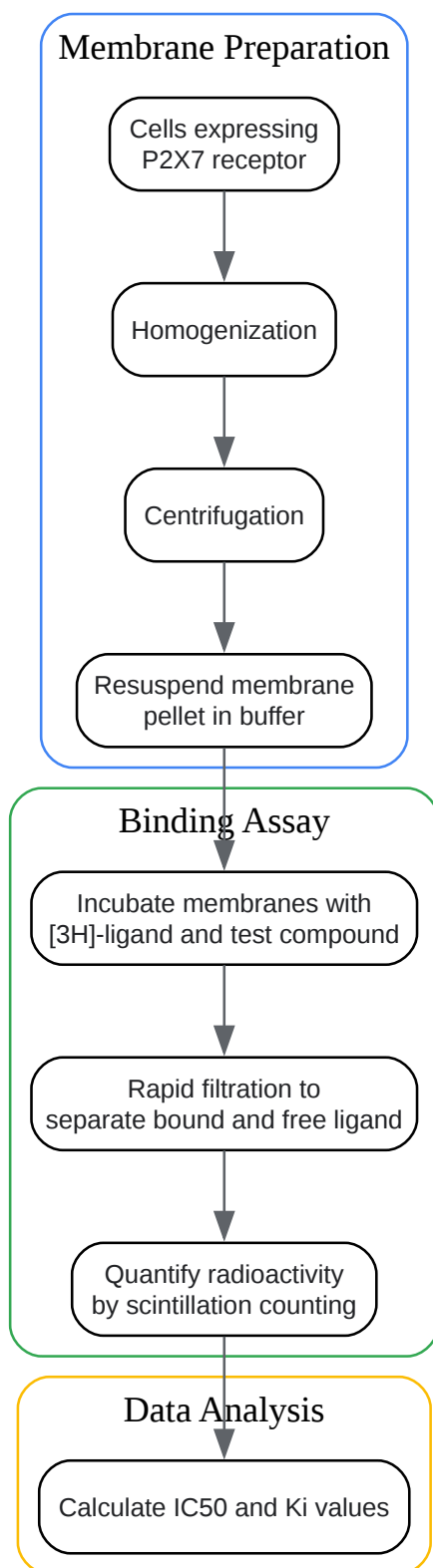
Table 2: Functional Potency of **JNJ-47965567** in Native Systems. Data are presented as mean \pm SEM. Potency was determined by measuring the inhibition of agonist-induced IL-1 β release or calcium flux.[\[3\]](#)[\[4\]](#)[\[5\]](#)

Furthermore, in rodent models, **JNJ-47965567** has shown efficacy in attenuating amphetamine-induced hyperactivity and has demonstrated modest but significant effects in a model of neuropathic pain.[\[3\]](#)[\[5\]](#) More recent studies have also explored its potential in models of amyotrophic lateral sclerosis (ALS), where chronic administration delayed disease onset and improved motor performance in female mice.[\[1\]](#)[\[9\]](#)

Experimental Protocols

Radioligand Binding Assay for P2X7 Receptor Affinity

This assay is used to determine the binding affinity of a compound for the P2X7 receptor. Membranes from cells expressing the recombinant human or rat P2X7 receptor are incubated with a radiolabeled P2X7 antagonist (e.g., [3H]-A-804598) and varying concentrations of the test compound. The amount of radioligand bound to the receptor is then measured. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value, from which the inhibitory constant (Ki) is calculated.



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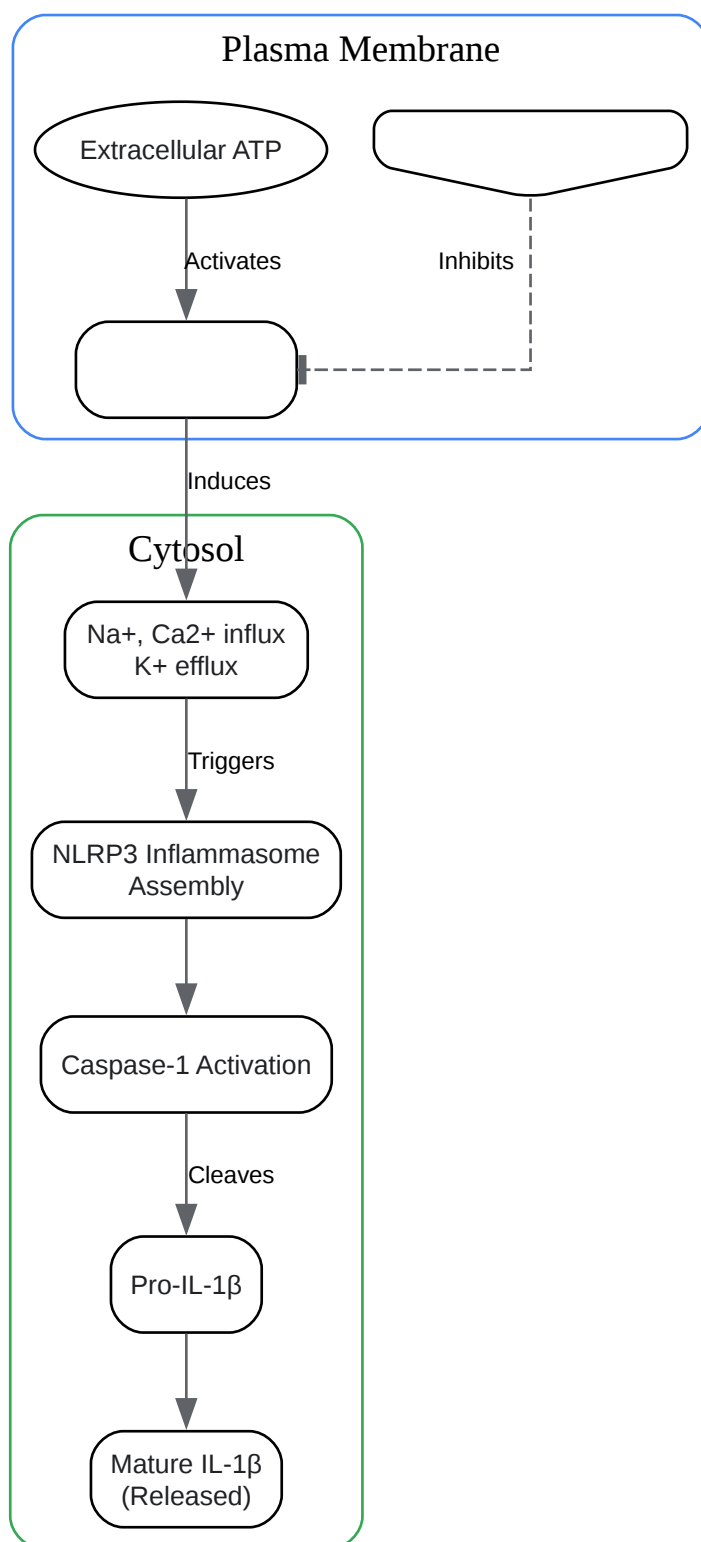
Workflow for Radioligand Binding Assay.

IL-1 β Release Assay

This functional assay measures the ability of a compound to inhibit P2X7 receptor-mediated IL-1 β release from immune cells. Cells such as human peripheral blood mononuclear cells (PBMCs) or rat primary microglia are first primed with lipopolysaccharide (LPS) to induce the expression of pro-IL-1 β . The cells are then pre-incubated with the test compound before being stimulated with a P2X7 receptor agonist, such as ATP or BzATP. The concentration of mature IL-1 β released into the cell culture supernatant is then quantified using an enzyme-linked immunosorbent assay (ELISA).

P2X7 Receptor Signaling Pathway

Activation of the P2X7 receptor by high concentrations of extracellular ATP, often released from damaged cells, leads to the opening of a non-selective cation channel.^[1] This results in an influx of Ca²⁺ and Na⁺ and an efflux of K⁺. The sustained activation of the P2X7 receptor leads to the formation of a large, non-selective pore, which allows the passage of larger molecules. A key downstream consequence of P2X7 activation in immune cells is the assembly of the NLRP3 inflammasome, a multi-protein complex that activates caspase-1.^[1] Activated caspase-1 then cleaves pro-IL-1 β and pro-IL-18 into their mature, biologically active forms, which are subsequently released from the cell, propagating the inflammatory response.



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